molecular formula C13H10ClNO B2860249 2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 204993-77-1

2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B2860249
CAS No.: 204993-77-1
M. Wt: 231.68
InChI Key: XDXYVLGNPUTHAB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone is an organic compound that features a chlorinated phenyl group and a pyridine ring connected by an ethanone bridge

Properties

IUPAC Name

2-(3-chlorophenyl)-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-3-1-2-10(8-12)9-13(16)11-4-6-15-7-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXYVLGNPUTHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an oxidizing agent like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-1-pyridin-2-ylethanone
  • 2-(4-Chlorophenyl)-1-pyridin-4-ylethanone
  • 2-(3-Bromophenyl)-1-pyridin-4-ylethanone

Uniqueness

2-(3-Chlorophenyl)-1-(pyridin-4-yl)ethanone is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

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